REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([C:10]#N)[NH:8][CH:9]=1)=[O:4].C(O)=[O:13]>[Ni]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:10]=[O:13])[NH:8][CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(NC1)C#N
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
17 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
preheated to 120° C.
|
Type
|
CUSTOM
|
Details
|
to react for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
repeatedly extracted with ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(NC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |